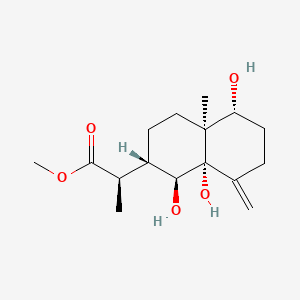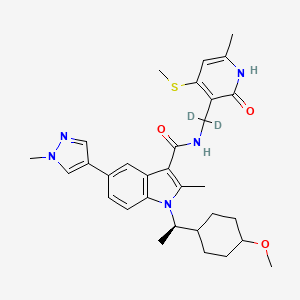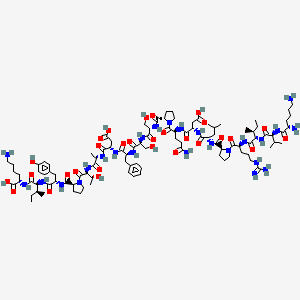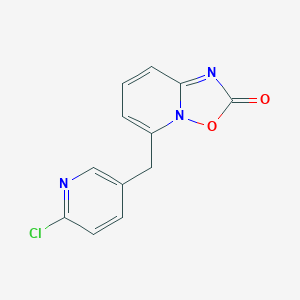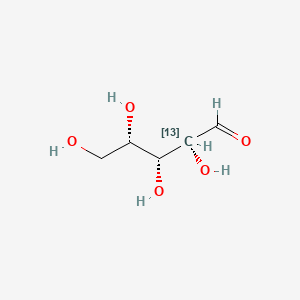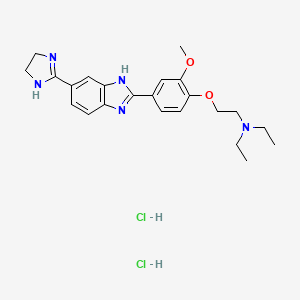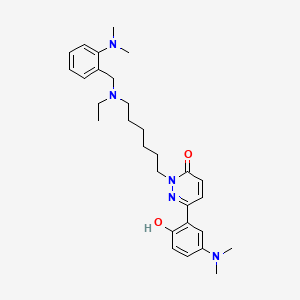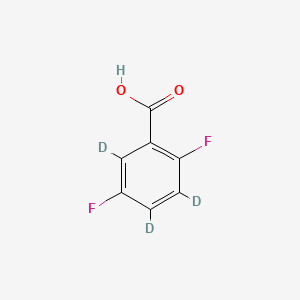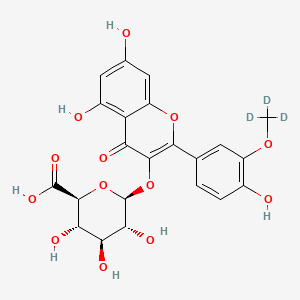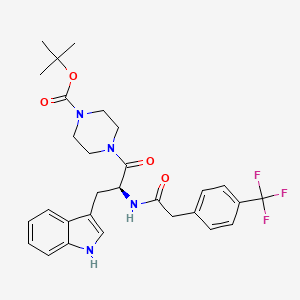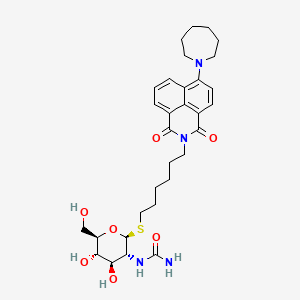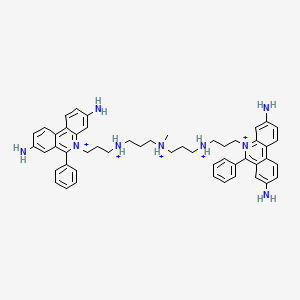
Anti-MRSA agent 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-MRSA agent 4 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen responsible for various infections, particularly in healthcare settings. MRSA is notorious for its resistance to many antibiotics, making it a challenging target for treatment. This compound has shown promising results in pre-clinical and clinical studies, offering a potential new weapon in the fight against this resilient bacterium.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 4 involves a multi-step process, starting with the preparation of key intermediates. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps include functional group modifications, such as halogenation, nitration, and reduction, to introduce specific substituents that enhance the compound’s anti-MRSA activity. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms are employed to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and potency of the final product.
化学反応の分析
Types of Reactions: Anti-MRSA agent 4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or peroxides.
Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.
Substitution: Replacement of one functional group with another, often involving halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often tested for enhanced anti-MRSA activity and reduced toxicity.
科学的研究の応用
Anti-MRSA agent 4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and resistance mechanisms.
Medicine: Explored as a potential treatment for MRSA infections, particularly in cases where traditional antibiotics fail.
Industry: Utilized in the development of new antimicrobial coatings and materials to prevent bacterial contamination.
作用機序
The mechanism of action of Anti-MRSA agent 4 involves targeting specific proteins and pathways essential for MRSA survival. The compound binds to penicillin-binding proteins (PBPs), inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to cell lysis and death. Additionally, this compound may interfere with other cellular processes, such as DNA replication and protein synthesis, further enhancing its bactericidal effects.
類似化合物との比較
Anti-MRSA agent 4 stands out among similar compounds due to its unique structure and potent activity against MRSA. Some similar compounds include:
Vancomycin: A glycopeptide antibiotic that also targets cell wall synthesis but has limitations due to resistance development.
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis but may cause side effects with prolonged use.
Daptomycin: A lipopeptide antibiotic that disrupts cell membrane integrity but is less effective against certain MRSA strains.
This compound offers a distinct advantage with its multi-target approach, potentially reducing the likelihood of resistance development and providing a broader spectrum of activity.
特性
分子式 |
C48H68F6N4O8 |
|---|---|
分子量 |
943.1 g/mol |
IUPAC名 |
(1S,4aS,10aR)-N-[3-[4-[3-[[(1S,4aS,10aR)-6-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbonyl]amino]propylamino]butylamino]propyl]-6-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H66N4O4.2C2HF3O2/c1-41-19-7-21-43(3,37(41)17-13-31-11-15-33(49)29-35(31)41)39(51)47-27-9-25-45-23-5-6-24-46-26-10-28-48-40(52)44(4)22-8-20-42(2)36-30-34(50)16-12-32(36)14-18-38(42)44;2*3-2(4,5)1(6)7/h11-12,15-16,29-30,37-38,45-46,49-50H,5-10,13-14,17-28H2,1-4H3,(H,47,51)(H,48,52);2*(H,6,7)/t37-,38-,41-,42-,43+,44+;;/m1../s1 |
InChIキー |
UORLLCKVFRYTOK-VSNBYKERSA-N |
異性体SMILES |
C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)O)(C)C(=O)NCCCNCCCCNCCCNC(=O)[C@]4(CCC[C@]5([C@H]4CCC6=C5C=C(C=C6)O)C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC12CCCC(C1CCC3=C2C=C(C=C3)O)(C)C(=O)NCCCNCCCCNCCCNC(=O)C4(CCCC5(C4CCC6=C5C=C(C=C6)O)C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



